2-Bromo-5-methoxynaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-6,13H,1H3 |
InChI Key |
JMZQJZOUTLSWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo 5 Methoxynaphthalen 1 Ol and Analogous Naphthalene Derivatives
Direct Bromination Approaches to Hydroxynaphthalenes and Methoxynaphthalenes
Direct bromination of naphthalene (B1677914) and its derivatives is a fundamental method for introducing bromine atoms onto the aromatic core. However, controlling the position of bromination is a significant challenge due to the electronic properties of the naphthalene ring system.
Regioselectivity and Isomer Control in Naphthalene Bromination
The naphthalene ring system has two distinct positions for electrophilic substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-positions are generally more reactive towards electrophiles due to the greater stability of the resulting carbocation intermediate. youtube.com Consequently, the direct bromination of naphthalene often leads to a mixture of isomers.
For instance, the bromination of naphthalene with bromine (Br₂) in a solvent like carbon tetrachloride or acetic acid typically yields 1-bromonaphthalene (B1665260) as the major product. youtube.com Further bromination can lead to a mixture of dibromonaphthalenes, including 1,4- and 1,5-isomers. mdpi.comcardiff.ac.uk The distribution of these isomers can be influenced by reaction conditions such as temperature and the presence of catalysts.
The use of solid catalysts, such as zeolites and clays, has been investigated to improve regioselectivity. mdpi.comresearchgate.net For example, Synclyst 13, an amorphous silica-alumina, has been shown to be a useful catalyst for the highly regioselective synthesis of 1,4-dibromonaphthalene. mdpi.com In contrast, calcined montmorillonite (B579905) KSF clay can favor the formation of 1,5-dibromonaphthalene. mdpi.com These findings highlight the potential of solid acids to direct the incoming electrophile to a specific position on the naphthalene ring.
The nature of the substituents already present on the naphthalene ring profoundly influences the regioselectivity of further bromination. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), activate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. For example, in the bromination of 3-methoxyphenol, a direct approach can lead to a mixture of 2-bromo-5-methoxyphenol (B1282781) and 4-bromo-3-methoxyphenol, which are difficult to separate. patsnap.com
Strategic Use of Protecting Groups in Site-Selective Bromination
To overcome the challenges of regioselectivity, protecting groups are often employed. organic-chemistry.org A protecting group temporarily blocks a reactive functional group, allowing a chemical modification to be carried out at another site in the molecule. organic-chemistry.org After the desired reaction, the protecting group is removed.
In the synthesis of 2-bromo-5-methoxyphenol from 3-methoxyphenol, the hydroxyl group can be protected with a reagent like tert-butyldimethylsilyl chloride. patsnap.com This protection prevents the hydroxyl group from interfering with the subsequent bromination step and can help direct the bromine to the desired position. After bromination, the protecting group is removed to yield the final product. patsnap.com Similarly, acetylation of the phenolic hydroxyl group in o-methoxyphenol using acetic anhydride (B1165640) has been used as a strategy before bromination. google.com
Another strategy involves the use of a "blocking group" to temporarily occupy a more reactive position, forcing the electrophile to attack a less reactive site. Sulfonyl (SO₃H) and t-butyl groups have been used for this purpose. masterorganicchemistry.com For example, to synthesize ortho-bromoanisole, the para position of anisole (B1667542) can be blocked with a sulfonyl group. Subsequent bromination occurs at the ortho position, and the sulfonyl group is then removed. masterorganicchemistry.com
Investigation of Novel Brominating Reagents and Catalytic Systems
Research into new brominating reagents and catalytic systems aims to improve the efficiency and selectivity of bromination reactions. N-Bromosuccinimide (NBS) is a widely used reagent that can offer high regioselectivity in the bromination of aromatic compounds, including phenols and their derivatives. acs.orgnih.gov The use of NBS in hexafluoroisopropanol (HFIP) has been shown to be effective for the para-selective bromination of various arenes. acs.org
Mechanochemical methods, such as ball milling, in the presence of a catalyst like a FAU-type zeolite, have been explored for the bromination of naphthalene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net This approach offers a potentially more environmentally friendly and efficient route to brominated naphthalenes. researchgate.net
The choice of brominating agent and reaction conditions can significantly impact the product distribution. For example, the photobromination of naphthalene can lead to different products compared to bromination under dark conditions. umich.edursc.org
Methoxylation and Etherification Pathways on Brominated Naphthalenols
Once a brominated naphthalenol has been synthesized, the hydroxyl group can be converted to a methoxy group through etherification reactions.
Alkylation Reactions of Bromonaphthol Precursors
The Williamson ether synthesis is a common method for the alkylation of phenols. In the context of synthesizing 2-bromo-5-methoxynaphthalen-1-ol, the precursor 2-bromo-naphthalen-1-ol can be treated with a methylating agent in the presence of a base. A specific example involves the reaction of 2-bromo-naphthalen-1-ol with methyl iodide and potassium hydroxide (B78521) in acetonitrile (B52724) to yield 2-bromo-1-methoxynaphthalene. chemicalbook.com
The reactivity of bromonaphthols can also be explored under photochemical conditions. For instance, the photochemistry of 6-bromo-2-naphthols has been studied, revealing pathways for both dehalogenation and the formation of alkylated or arylated products. acs.orgnih.gov These reactions can proceed through carbene intermediates. acs.orgacs.org
The table below provides an example of an alkylation reaction for a bromonaphthol precursor.
| Reactant | Reagent | Base | Solvent | Product | Yield |
| 2-Bromo-naphthalen-1-ol | Methyl iodide | Potassium hydroxide | Acetonitrile | 2-Bromo-1-methoxynaphthalene | 85.6% chemicalbook.com |
Development of Environmentally Benign Methylating Agents
Traditional methylating agents like dimethyl sulfate (B86663) and methyl halides are hazardous. researchgate.net In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign alternatives. scite.ai
Dimethyl carbonate (DMC) has emerged as a promising green methylating agent. researchgate.netresearchgate.net It is less toxic and produces fewer harmful byproducts. researchgate.net The methylation of phenols with DMC can be carried out under various conditions, often with the aid of a base and sometimes a phase transfer catalyst. researchgate.netresearchgate.net For example, the methylation of eugenol (B1671780) and vanillin (B372448) with DMC has been shown to give excellent yields of the corresponding methyl ethers. researchgate.net
Other less common methylating agents that have been explored include tetramethylammonium (B1211777) hydroxide and methyl nitrate. researchgate.netsciencemadness.org The development of these greener alternatives is crucial for making the synthesis of compounds like this compound more sustainable.
The following table summarizes some environmentally benign methylating agents and their applications.
| Methylating Agent | Substrate | Catalyst/Conditions | Key Features |
| Dimethyl Carbonate (DMC) | Phenols (e.g., eugenol, vanillin) | Base catalyst (e.g., K₂CO₃), optional phase transfer catalyst | Green reagent, high yields, can also act as a solvent. researchgate.net |
| Tetramethylammonium Hydroxide (TMAOH) | Phenolic compounds | Microwave irradiation, ethanol (B145695) as solvent | Rapid reaction times, environmentally benign conditions. researchgate.net |
Multi-Step Synthetic Sequences from Readily Available Naphthalene Precursors
Multi-step synthesis provides a powerful platform for constructing complex naphthalene derivatives from simpler, commercially available starting materials. These sequences often involve a series of reactions that build up the desired functionality and substitution pattern in a controlled manner.
Acid-catalyzed reactions are a key tool in the synthesis of fused heterocyclic systems onto a naphthalene core. These reactions often proceed through the formation of reactive intermediates that undergo intramolecular cyclization. For instance, the synthesis of naphthalene-based 14-aza-12-oxasteroids has been achieved from 2-naphthol (B1666908) analogues. This multi-step process begins with the conversion of 2-naphthols to 2-naphthylamines via the Bucherer reaction. Subsequent C-acetylation through the Sugasawa reaction, followed by borohydride (B1222165) reduction, yields the corresponding amino-alcohols. These intermediates then undergo a double dehydration and intramolecular cyclization with oxo-acids in a one-pot reaction to form the final tetracyclic heterosteroidal framework. mdpi.com The most plausible mechanism involves the more nucleophilic amine group attacking the ketone carbonyl of the oxo-acid, leading to imine formation. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon, resulting in the formation of the C-ring. mdpi.com
Another versatile method involves the electrophilic cyclization of arene-containing propargylic alcohols. A variety of substituted naphthalenes can be prepared regioselectively under mild conditions through the 6-endo-dig electrophilic cyclization of these alcohols using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov This methodology can be extended to synthesize novel naphthalene-heterocycle hybrids with potential biological activities. For example, tandem reactions of 3-formyl-4H-benzo[h]chromen-4-one with various nucleophilic reagents can produce hybrids containing nicotinonitrile, pyran, pyrazole, and other heterocyclic scaffolds. rsc.org In some cases, acid catalysis, such as with triflic acid, can be employed for the regioselective synthesis of substituted naphthalenes through the benzannulation of carbonyls with alkynes. acs.org
The following table summarizes examples of acid-catalyzed or mediated cyclization reactions for the synthesis of naphthalene derivatives.
| Starting Material | Reagent/Catalyst | Product Type | Ref |
| 2-Naphthol analogues | Boric Acid | 14-Aza-12-oxasteroids | mdpi.com |
| Arene-containing propargylic alcohols | ICl, I₂, Br₂ | Polysubstituted naphthalenes and 2-naphthols | nih.gov |
| 3-Formyl-4H-benzo[h]chromen-4-one | Nucleophiles | Naphthalene-heterocycle hybrids | rsc.org |
| Carbonyls and alkynes | Triflic Acid | Substituted naphthalenes | acs.org |
The introduction of a methyl group onto a brominated naphthalene core can be achieved through reduction-methylation sequences. These processes often involve the initial reduction of the aryl halide to a more reactive intermediate, which is then trapped by a methylating agent. For instance, aryl halides can be reduced to their corresponding arenes using 2-propanol as the reductant and solvent, with cesium carbonate as the base and a radical initiator like di-tert-butyl peroxide. organic-chemistry.org This reduction proceeds via a single electron transfer (SET) mechanism.
Following reduction, or in a concerted fashion, methylation can be accomplished using various methylating agents. A robust palladium-catalyzed approach utilizes potassium methyltrifluoroborate for the methylation of aryl chlorides. acs.org This method has been successfully applied to the late-stage isotopic labeling of drug-like scaffolds. Another versatile methylating reagent is trimethylboroxine, which can be used in transition metal-catalyzed methylations of a broad range of unconventional aryl electrophiles, including aryl halides. nih.gov Nickel-catalyzed methods have also been developed for the cross-electrophile methylation of aryl bromides and tosylates with methyl tosylate. rsc.org
In a biological context, the anaerobic degradation of naphthalene by certain sulfate-reducing cultures involves an initial methylation step to form 2-methylnaphthalene, which is then further metabolized. nih.gov This highlights methylation as a key activation strategy in biological systems. While not a synthetic laboratory method, it underscores the importance of this transformation.
The table below outlines various reagents and catalysts used in the reduction and methylation of aryl halides.
| Reaction Type | Reagents/Catalysts | Substrate Scope | Ref |
| Reduction | 2-Propanol, Cs₂CO₃, di-tert-butyl peroxide | Aryl bromides and iodides | organic-chemistry.org |
| Methylation | Pd catalyst, Potassium methyltrifluoroborate | Aryl chlorides | acs.org |
| Methylation | Transition metal catalyst, Trimethylboroxine | Aryl halides and electrophiles | nih.gov |
| Methylation | Ni catalyst, Methyl tosylate | Aryl bromides and tosylates | rsc.org |
Electrochemical Synthetic Methods for Halogenated Aromatic Compounds
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the halogenation of aromatic compounds. By using electrons as "traceless" reagents, these methods can minimize waste and avoid the use of hazardous halogenating agents. The electrochemical bromination of electron-rich arenes can be achieved with high yields and excellent regioselectivity. nih.gov These reactions often employ a simple bromide salt, such as Bu₄NBr, as both the bromine source and the supporting electrolyte. nih.gov
The process typically involves the anodic oxidation of bromide anions to generate bromine in situ, which then reacts with the aromatic substrate via electrophilic aromatic substitution. nih.gov This approach has been successfully applied to the bromination of various arenes and heteroarenes. nih.govfrontiersin.org For example, the electrochemical bromination of glycals using Bu₄NBr as the bromine source proceeds under metal-catalyst-free and oxidant-free conditions to produce 2-bromoglycals in moderate to excellent yields. frontiersin.org
Furthermore, electrochemical methods can be used for other halogenations, such as chlorination, and can be combined with other functionalizations in a single step. organic-chemistry.org The use of undivided electrochemical cells simplifies the experimental setup. organic-chemistry.org
The following table summarizes key features of electrochemical halogenation methods.
| Method | Bromine Source | Key Advantages | Ref |
| Electrochemical Bromination of Arenes | Bu₄NBr | High yields, excellent regioselectivity, green | nih.gov |
| Electrochemical Bromination of Glycals | Bu₄NBr | Metal-catalyst-free, oxidant-free | frontiersin.org |
| Electrochemical Radical Halo-functionalization | NaCl, NaBr | Green, oxidant-free, broad substrate compatibility | organic-chemistry.org |
Considerations in Stereoselective Synthesis of Related Chiral Naphthalene Derivatives
The synthesis of chiral naphthalene derivatives, particularly those exhibiting axial chirality, is of significant interest due to their applications as chiral ligands and in materials science. The stereocontrolled construction of the biaryl linkage in naphthylisoquinoline alkaloids is a key challenge, with the rotational barrier of the axis determining the stability of the atropisomers. acs.org
Several strategies have been developed to achieve stereoselectivity. One approach is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.comslideshare.net For example, Evans' oxazolidinones are widely used chiral auxiliaries. wikipedia.orgslideshare.net In the context of naphthalene derivatives, chiral auxiliaries can be attached to one of the naphthalene precursors to direct the formation of a specific atropisomer during a coupling reaction. acs.org
Catalytic asymmetric synthesis provides another powerful tool. For instance, the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes can be achieved with excellent yields and enantioselectivity using a Rh-chiral BINAP derivative catalyst in a [2 + 2 + 2] cycloaddition reaction. acs.org Similarly, a Ni(II)-catalyzed Diels-Alder reaction followed by a triflic acid-promoted dehydrative aromatization has been used to synthesize triaxially chiral polysubstituted naphthalene derivatives with excellent enantioselectivities. chemistryviews.org
The choice of synthetic strategy depends heavily on the specific target molecule and the nature of the desired chirality. For some systems, intramolecular approaches are more effective, while for others, intermolecular coupling reactions are preferred. acs.org
The table below highlights different approaches to the stereoselective synthesis of chiral naphthalene derivatives.
| Synthetic Approach | Key Feature | Example | Ref |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Evans' oxazolidinones | wikipedia.org |
| Catalytic Asymmetric Cycloaddition | Use of a chiral catalyst to control the formation of stereocenters. | Rh-chiral BINAP in [2+2+2] cycloaddition | acs.org |
| Catalytic Asymmetric Diels-Alder | Enantioselective formation of a cyclic product with a chiral catalyst. | Ni(II)-catalyzed Diels-Alder reaction | chemistryviews.org |
| Atropo-diastereoselective Synthesis | Control of axial chirality based on existing stereocenters. | Synthesis of naphthylisoquinoline alkaloids | acs.org |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methoxynaphthalen 1 Ol
Reactivity in Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity of these reactions on the 2-Bromo-5-methoxynaphthalen-1-ol ring system are dictated by the combined electronic effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and bromo (-Br) substituents.
The mechanism of EAS proceeds in two main steps:
Attack by the aromatic π-system : The aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.combyjus.com
Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The substituents on the naphthalene (B1677914) ring significantly influence the reaction's outcome:
Hydroxyl (-OH) and Methoxy (-OCH3) Groups : Both are powerful activating groups due to their ability to donate electron density to the ring via resonance (+R effect). They are ortho, para-directing. msu.edu In the naphthalene system, this directs incoming electrophiles primarily to the positions ortho and para to themselves.
Bromo (-Br) Group : Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I effect), which lowers the nucleophilicity of the aromatic ring. However, they are also ortho, para-directing because they can donate a lone pair of electrons through resonance (+R effect) to stabilize the arenium ion intermediate. msu.edu
In this compound, the powerful activating and directing effects of the hydroxyl and methoxy groups dominate. The hydroxyl group at C1 strongly activates the C4 position (para). The methoxy group at C5 activates the C6 (ortho) and C8 (ortho) positions. The bromine at C2 deactivates the ring but directs to C4 (para, already activated by -OH) and C3 (ortho). The most likely position for electrophilic attack would be the C4 position, which is strongly activated by the para-hydroxyl group and to a lesser extent by the ortho-bromo group. The C6 and C8 positions are also activated by the methoxy group. Steric hindrance may also play a role in determining the final product distribution.
Table 1: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|---|
| -OH | C1 | +R >> -I | Strongly Activating | Ortho, Para (C2, C4) |
| -Br | C2 | -I > +R | Deactivating | Ortho, Para (C1, C3, C4) |
Nucleophilic Substitution Pathways at the Bromine Center
The bromine atom at the C2 position serves as a versatile handle for introducing new functional groups through various substitution reactions, most notably those catalyzed by transition metals.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides like this compound are common substrates for these transformations. The Heck reaction, for instance, couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org These reactions have been successfully performed on various bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov
The generally accepted catalytic cycle for the Heck reaction involves a Pd(0)/Pd(II) cycle and consists of three key steps: youtube.comlibretexts.org
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthalenic substrate, forming an organopalladium(II) complex. libretexts.org
Migratory Insertion (Syn-Addition) : The alkene coordinates to the palladium center and then inserts into the Pd-C bond. youtube.comlibretexts.org
Beta-Hydride Elimination (Syn-Elimination) : A hydrogen atom from the carbon adjacent to the one bonded to palladium is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex. youtube.comyoutube.com
Reductive Elimination : The Pd(0) catalyst is regenerated by the action of a base, which removes HBr from the hydridopalladium(II) complex. wikipedia.org
Table 2: Typical Conditions for Heck Cross-Coupling Reactions
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | The active catalyst that facilitates the reaction cycle. youtube.com |
| Ligand | Triphenylphosphine (PPh3), Tri-o-tolylphosphine | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | Triethylamine (Et3N), Potassium carbonate (K2CO3), Sodium acetate | Neutralizes the hydrogen halide produced during the reaction to regenerate the catalyst. youtube.com |
Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This transformation can be useful for removing a directing group after it has served its purpose or for synthesizing the corresponding debrominated naphthalene derivative.
Methodologies for the debromination of related brominated methoxynaphthalenes have been reported. One effective method involves treating the brominated compound with a bromine acceptor in the presence of a Lewis acid. google.com For example, compounds like 2-acetyl-5-bromo-6-methoxynaphthalene have been successfully debrominated using anhydrous aluminum chloride as the Lewis acid and an aromatic compound like toluene or naphthalene as the bromine acceptor. google.com
Another established method is catalytic hydrogenation, where the C-Br bond is cleaved using hydrogen gas or a hydrogen source like sodium borohydride (B1222165) (NaBH4) in the presence of a palladium catalyst (e.g., Pd/C). google.com
Table 3: Methodologies for Reductive Debromination
| Method | Reagents | Description |
|---|---|---|
| Lewis Acid-Mediated | Lewis Acid (e.g., AlCl3), Bromine Acceptor (e.g., Toluene, Naphthalene) | The Lewis acid activates the C-Br bond, facilitating the transfer of the bromine to an acceptor molecule. google.comgoogle.com |
| Catalytic Hydrogenation | H2 gas or NaBH4, Palladium catalyst (e.g., Pd/C) | The C-Br bond is cleaved reductively on the surface of the metal catalyst. google.com |
Reactions Involving the Phenolic Hydroxyl and Methoxy Functional Groups
The hydroxyl and methoxy groups also offer opportunities for further chemical modification.
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for a variety of derivatization reactions.
Etherification : The Williamson ether synthesis can be employed, where the phenoxide (formed by reacting the phenol with a base like sodium hydride or potassium carbonate) is treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether.
Esterification : The hydroxyl group can be converted into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction is useful for protecting the hydroxyl group or for modifying the compound's properties.
Aryl methoxy groups are generally stable and unreactive. However, they can be cleaved to form the corresponding phenol under harsh conditions. This reaction, known as demethylation, is typically achieved by treatment with strong protic acids like hydrobromic acid (HBr) or strong Lewis acids such as boron tribromide (BBr3). Cleavage of the methyl-oxygen bond occurs, yielding the phenol and a methyl halide. This transformation would convert this compound into 2-Bromo-naphthalene-1,5-diol.
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Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed map of the molecular framework can be constructed. For 2-Bromo-5-methoxynaphthalen-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive understanding of its structure.
Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis and Correlation
The predicted ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, and the electron-withdrawing and anisotropic effects of the bromine atom and the naphthalene (B1677914) ring system.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will likely appear as doublets or doublets of doublets due to ortho and meta couplings. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet, depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum will display eleven distinct signals, corresponding to the ten carbons of the naphthalene core and the one carbon of the methoxy group. The carbons directly attached to the oxygen atoms (C-1 and C-5) will be significantly downfield due to the deshielding effect of oxygen. The carbon bearing the bromine atom (C-2) will also have a characteristic chemical shift.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following tables present the predicted chemical shifts for this compound. These values are calculated using computational models and serve as an estimation for experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted in CDCl₃ at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.35 | d |
| H-4 | 7.28 | d |
| H-6 | 7.15 | dd |
| H-7 | 7.55 | d |
| H-8 | 7.90 | d |
| 1-OH | 5.5 - 6.5 | br s |
| 5-OCH₃ | 3.95 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted in CDCl₃ at 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-2 | 112.0 |
| C-3 | 129.8 |
| C-4 | 125.4 |
| C-4a | 128.9 |
| C-5 | 156.0 |
| C-6 | 115.2 |
| C-7 | 126.7 |
| C-8 | 118.3 |
| C-8a | 134.1 |
| 5-OCH₃ | 55.8 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For this compound, COSY would show correlations between H-3 and H-4, and between H-6, H-7, and H-8, confirming the proton arrangement on the naphthalene rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nmrdb.org It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-3 to C-3, H-6 to C-6, and the methoxy protons to the methoxy carbon).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. nih.gov This would be instrumental in confirming the substitution pattern. For instance, a NOESY correlation between the methoxy protons and H-6, and between the hydroxyl proton and H-8, would solidify the assignment of the substituents on the naphthalene core.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Characteristic Absorption Bands and Their Assignment
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups and the naphthalene skeleton.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3550 - 3200 (broad) | Phenolic hydroxyl group, likely hydrogen-bonded. |
| C-H Stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the naphthalene ring. |
| C-H Stretch (aliphatic) | 2950 - 2850 | Stretching of C-H bonds in the methoxy group. |
| C=C Stretch (aromatic) | 1620 - 1580, 1500 - 1400 | Skeletal vibrations of the naphthalene ring. |
| C-O Stretch (aryl ether) | 1275 - 1200 | Asymmetric C-O-C stretch of the methoxy group. |
| C-O Stretch (phenol) | 1260 - 1180 | Stretching of the C-O bond of the hydroxyl group. |
| C-Br Stretch | 650 - 550 | Stretching of the carbon-bromine bond. |
The Raman spectrum would complement the IR data, with the aromatic C=C stretching and the C-Br stretching vibrations expected to be particularly strong.
Conformational Effects on Vibrational Spectra
The primary conformational flexibility in this compound involves the orientation of the hydroxyl and methoxy groups relative to the naphthalene ring. The rotation around the C-O bonds can lead to different conformers, which may be distinguishable by subtle shifts in their vibrational frequencies. For instance, the O-H stretching frequency can be sensitive to intramolecular hydrogen bonding with the adjacent peri-proton or the methoxy group, which would depend on the rotational conformation. However, at room temperature, these effects might lead to band broadening rather than distinct, separate peaks.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure
UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic transitions within a molecule. The extended π-system of the naphthalene core in this compound is expected to give rise to characteristic absorption and emission spectra.
The UV-Vis absorption spectrum is predicted to exhibit multiple absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π → π* transitions within the naphthalene ring system. The presence of the hydroxyl and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene. The bromine atom may also slightly influence the absorption profile.
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Predicted in Ethanol)
| Transition | Predicted λ_max (nm) |
| π → π | ~280 - 300 |
| π → π | ~320 - 340 |
Fluorescence spectroscopy would provide further insight into the electronic properties of the excited state. Naphthalene derivatives are often fluorescent, and this compound is expected to emit light upon excitation at its absorption maxima. The fluorescence spectrum would likely be a mirror image of the lowest energy absorption band. The presence of the heavy bromine atom could, however, lead to some quenching of the fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The exact emission wavelength and quantum yield would be sensitive to the solvent polarity.
Analysis of Electronic Transitions and Absorption Maxima
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis light would promote electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π). The resulting spectrum would be expected to show distinct absorption bands, with their maxima (λmax) corresponding to specific electronic transitions. The analysis would involve assigning these bands to transitions such as π → π and n → π*, which are characteristic of the naphthalene ring system and the hydroxyl and methoxy functional groups.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the electronic absorption spectrum of a compound. A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide insights into the nature of the electronic transitions. For instance, a bathochromic (red) shift in the absorption maximum of a π → π* transition with increasing solvent polarity is often observed, while a hypsochromic (blue) shift is typically seen for n → π* transitions. Such solvatochromic studies are invaluable for understanding the electronic distribution in the ground and excited states of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern, obtained through techniques like electron ionization (EI), would reveal characteristic losses of functional groups. Expected fragments would likely arise from the cleavage of the bromo, methoxy, and hydroxyl groups, as well as fragmentation of the naphthalene ring itself. The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a key signature in the mass spectrum, leading to a characteristic M+2 peak.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular geometry, bond lengths, and bond angles of this compound.
The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, the presence of a hydroxyl group would likely lead to the formation of hydrogen bonds (O-H···O), which are strong directional interactions that significantly influence the crystal packing. The bromine atom could participate in halogen bonding (C-Br···O or C-Br···π), another important directional interaction. Furthermore, the aromatic naphthalene core would be expected to engage in π-π stacking interactions with neighboring molecules. A detailed analysis of these interactions is crucial for understanding the supramolecular assembly.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (internal distance), and de (external distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Furthermore, energy framework calculations can be employed to quantify the energetic contributions of the various intermolecular interactions (e.g., electrostatic, dispersion, polarization), providing a deeper understanding of the forces that stabilize the crystal structure.
Computational and Theoretical Investigations of 2 Bromo 5 Methoxynaphthalen 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules with rotatable bonds, conformational analysis is crucial to identify the most stable conformer.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com This analysis is crucial for predicting how a molecule will interact with other species. For example, in a study of 2-bromo-6-methoxynaphthalene, the HOMO-LUMO gap was calculated to understand its electronic properties and potential as an anti-cancer agent. nih.gov The distribution of the HOMO and LUMO across the molecule can identify the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thus predicting the sites of electrophilic and nucleophilic attack. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability. |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO, indicates chemical reactivity and kinetic stability. wuxiapptec.com |
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which is a key factor in stabilizing a molecule. These interactions, known as hyperconjugative interactions, can be quantified by second-order perturbation theory. icm.edu.pl
NBO analysis reveals the nature of chemical bonds, including their hybridization and polarity. icm.edu.pl For instance, in a study of 1-azanaphthalene-8-ol, NBO analysis was used to understand the charge delocalization and stability arising from interactions between lone pairs and antibonding orbitals. icm.edu.pl This method can also be used to calculate the natural atomic charges on each atom, providing insight into the distribution of electrons and the electrostatic potential of the molecule. icm.edu.pl The analysis of donor-acceptor interactions provides a quantitative measure of intramolecular charge transfer, which is crucial for understanding the electronic properties and reactivity of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP surface indicate different values of the electrostatic potential. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. MEP analysis has been used to identify the reactive sites in various molecules, providing a visual representation of where a molecule is most likely to interact with other chemical species.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plot Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. QTAIM analysis can characterize the nature of chemical bonds, including covalent and non-covalent interactions, by analyzing the properties of the electron density at bond critical points.
Non-Covalent Interaction (NCI) plot analysis is a visualization method that helps to identify and characterize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, within a molecule and between molecules. nih.gov NCI plots are based on the electron density and its reduced density gradient. They generate surfaces that are colored according to the strength and nature of the interaction. Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces denote repulsive interactions. nih.govresearchgate.netresearchgate.net This analysis is particularly useful for understanding the forces that govern molecular conformation and crystal packing. scielo.org.mx
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. It allows for the prediction of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions from the ground state to various excited states.
TD-DFT calculations provide information about the excitation energies, oscillator strengths (which are related to the intensity of the absorption peaks), and the nature of the electronic transitions (e.g., HOMO to LUMO transitions). nih.gov In a study of 2-bromo-6-methoxynaphthalene, TD-DFT was used to calculate the UV-Vis absorption spectrum and compare it with experimental data. nih.gov Similarly, for 5-isocyanonaphthalene-1-ol, TD-DFT calculations provided insights into its excited-state behavior and solvatochromic properties. researchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of molecules. researchgate.netmdpi.com
Table 2: Predicted UV-Vis Spectral Data
| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | - | - | - |
| S2 | - | - | - |
| S3 | - | - | - |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of organic molecules. researchgate.netsamipubco.comdntb.gov.ua These theoretical calculations can provide valuable insights into the molecule's structure and electronic environment, which are directly related to its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
Theoretical calculations of NMR chemical shifts are instrumental in confirming molecular structures and understanding the electronic environment of individual atoms. nih.gov For a molecule like 2-Bromo-5-methoxynaphthalen-1-ol, DFT methods can be employed to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. samipubco.comnih.gov For instance, studies on related naphthalen-1,4-dione derivatives have utilized the M06-2X functional with the 6-311++G(d,p) basis set to simulate ¹H NMR chemical shifts, showing good agreement with experimental data. nih.gov Similar approaches could be applied to this compound to predict its NMR spectrum. The predicted shifts would be influenced by the electronic effects of the bromo, methoxy (B1213986), and hydroxyl substituents on the naphthalene (B1677914) core.
Vibrational Frequencies (FT-IR and Raman Spectroscopy):
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, helping to assign experimental spectral bands to specific molecular motions. dntb.gov.ua
DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. For this compound, computational analysis would predict characteristic vibrational bands for the O-H stretch of the hydroxyl group, C-O stretches of the methoxy and hydroxyl groups, C-Br stretch, and various aromatic C-H and C-C stretching and bending modes within the naphthalene ring. Studies on similar substituted aromatic compounds have demonstrated the utility of DFT in accurately predicting and assigning these vibrational modes. dntb.gov.ua
A hypothetical table of predicted vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (hydroxyl) | Stretching | 1200-1300 |
| C-O (methoxy) | Stretching | 1000-1100 (asymmetric), 1200-1275 (symmetric) |
| C-Br | Stretching | 500-600 |
Investigation of Non-Linear Optical (NLO) Properties and Potential Applications
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and signal processing. ipme.runih.gov Computational chemistry plays a crucial role in the design and screening of molecules with promising NLO properties.
The NLO response of a molecule is primarily determined by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. rsc.org Molecules with large hyperpolarizabilities are desirable for NLO applications. Computational methods, particularly DFT, can be used to calculate the hyperpolarizability of a molecule. asianpubs.org
For this compound, the presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (bromo) groups on the π-conjugated naphthalene system suggests the potential for NLO activity. The arrangement of these donor and acceptor groups is critical for inducing the necessary charge asymmetry to enhance the hyperpolarizability. ipme.ru
Theoretical studies on various naphthalene derivatives have shown that the magnitude of the first hyperpolarizability (β) is highly sensitive to the nature and position of substituents. ipme.ruasianpubs.org For example, research on donor-acceptor substituted naphthalenes has demonstrated that strategic placement of electron-donating and electron-withdrawing groups can lead to significant NLO responses. ipme.ru Furthermore, studies on other organic molecules have highlighted the role of the bromo group in enhancing molecular hyperpolarizabilities and promoting acentric crystal packing, which is often a prerequisite for second-harmonic generation (SHG) in the solid state. rsc.orgresearchgate.net
A computational investigation of this compound would involve:
Geometry Optimization: Obtaining the most stable molecular structure using a suitable DFT functional and basis set.
Hyperpolarizability Calculation: Computing the static first hyperpolarizability (β) and potentially frequency-dependent hyperpolarizabilities.
Frontier Molecular Orbital (FMO) Analysis: Examining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is often associated with a larger NLO response. nih.gov
While specific experimental NLO data for this compound is not available, a computational study could provide a theoretical prediction of its NLO potential and guide future experimental work in this area.
Advanced Applications and Role in Complex Chemical Synthesis
Role as a Precursor in the Synthesis of Naphthalene-Based Pharmaceutical Intermediates
Naphthalene (B1677914) derivatives are integral to the development of numerous therapeutic agents due to their wide range of biological activities. nih.gov The structural framework of 2-Bromo-5-methoxynaphthalen-1-ol serves as a valuable starting point for creating complex pharmaceutical intermediates. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, which are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds. These reactions enable the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential therapeutic properties.
The hydroxyl and methoxy (B1213986) groups on the naphthalene ring also offer sites for further chemical modification. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the molecule to other scaffolds. The methoxy group can influence the electronic properties of the molecule and can be cleaved to a hydroxyl group if required, providing additional synthetic flexibility. This multi-functional nature allows for the creation of a library of naphthalene-based compounds for screening against various biological targets.
Application as a Building Block in Agrochemical and Specialty Polymer Synthesis
The utility of this compound extends to the agrochemical sector, where naphthalene derivatives are employed in the formulation of pesticides, insecticides, and fungicides. globenewswire.com The reactive sites on the molecule allow for its incorporation into larger, more complex structures designed to exhibit specific biocidal activities. The development of novel agrochemicals is crucial for addressing the challenges of a growing global population and the need for enhanced crop protection. globenewswire.com The versatility of this compound as a building block facilitates the exploration of new chemical spaces in the search for more effective and environmentally benign agrochemical solutions.
In the realm of materials science, naphthalene-based polymers are gaining attention for their unique properties and potential applications. mdpi.comkaust.edu.sanih.gov These polymers can be designed to have high porosity, making them suitable for applications such as gas capture and storage, including CO2 uptake. mdpi.comkaust.edu.sanih.gov The functional groups on this compound can be utilized to create polymers with specific functionalities. For instance, the bromine atom can serve as a site for polymerization or for post-polymerization modification. The hydroxyl group can also be engaged in polymerization reactions, such as the formation of polyesters or polyethers. The resulting specialty polymers can be tailored for a range of applications, from environmental remediation to advanced electronics.
Utilization in the Development of Novel Catalytic Systems
Naphthalene-based compounds have been investigated as supports for catalytic systems. mdpi.comnih.gov The functional groups present in this compound can be exploited to anchor metal catalysts. For example, the hydroxyl group can act as a coordination site for metal ions. The resulting naphthalene-based catalytic systems can be employed in various organic transformations, such as cross-coupling reactions. The rigid naphthalene scaffold can provide a stable framework for the catalyst, potentially enhancing its activity and selectivity. Research in this area focuses on designing catalysts with improved performance for sustainable chemical synthesis.
Engineering of Advanced Naphthalene-Derived Materials
The unique electronic and optical properties of the naphthalene core make it an attractive component for the engineering of advanced materials. nbinno.com By strategically modifying the structure of this compound, it is possible to create novel materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various functional groups through the reactive handles on the molecule allows for fine-tuning of the material's electronic energy levels, charge transport characteristics, and photophysical properties. The synthesis of such functionalized naphthalene derivatives is a key step in the development of next-generation electronic devices. researchgate.net
Emerging Research Avenues and Future Outlook
Development of Sustainable and Green Chemistry Synthetic Routes for Naphthalene (B1677914) Derivatives
A major trend in the chemical industry is the adoption of more environmentally friendly processes. For naphthalene derivatives, this involves creating synthetic pathways that reduce waste, lower energy usage, and employ renewable materials. Key research areas include:
Catalytic C-H Activation/Functionalization: Traditional methods for synthesizing substituted naphthalenes often require multiple steps and harsh chemical reagents. Modern techniques focus on the direct functionalization of carbon-hydrogen (C-H) bonds. The use of transition metal catalysts, such as palladium, rhodium, and copper, allows for the selective activation of specific C-H bonds on the naphthalene ring, enabling the direct attachment of various functional groups. researchgate.netthieme-connect.com This atom-economical method significantly cuts down on byproducts.
Flow Chemistry and Process Intensification: Continuous flow reactors provide notable benefits over conventional batch processing in terms of safety, efficiency, and scalability. In the synthesis of naphthalene derivatives, flow chemistry permits exact control over reaction conditions like temperature and pressure, resulting in improved yields and purity.
Use of Greener Solvents and Renewable Feedstocks: Researchers are actively investigating the use of more sustainable solvents, including water and supercritical fluids like carbon dioxide, to replace volatile and toxic organic solvents. rsc.org There is also a push to derive naphthalene and other starting materials from renewable sources like lignin, a polymer found in plants, to decrease dependence on fossil fuels. chemistryviews.org
Exploration of Unconventional Reactivity Patterns and Transformation Pathways
The unique electronic properties of the naphthalene ring system enable a wide array of chemical reactions. Current research is expanding beyond conventional reactivity to discover new synthetic methods.
Photoredox Catalysis: This emerging field uses visible light to trigger single-electron transfer processes, facilitating difficult reactions under mild conditions. beilstein-journals.orgresearchgate.net For naphthalene derivatives, photoredox catalysis has been used to form new carbon-carbon and carbon-heteroatom bonds and to generate reactive intermediates for unique cyclization and addition reactions. beilstein-journals.orgresearchgate.net
Electrosynthesis: Electrochemical techniques offer a powerful and green method for conducting redox reactions. By carefully controlling the electrical potential, electrosynthesis can achieve selective oxidation and reduction of naphthalene derivatives without the need for chemical reagents, thereby minimizing waste.
Mechanochemistry: This solvent-free method uses mechanical force, such as grinding or milling, to drive chemical reactions. researchgate.net Mechanochemistry can produce different results compared to traditional solution-based synthesis and offers a more sustainable option by eliminating the need for bulk solvents. researchgate.netresearchgate.net
Advancement in Computational Modeling for Precise Property Prediction and Reaction Mechanism Elucidation
Computational chemistry has become a vital tool in modern chemical research, offering deep insights that complement experimental findings.
Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical methods are employed to predict a variety of molecular properties for naphthalene derivatives, including their electronic structure, spectroscopic features, and reactivity. acs.orgmdpi.comresearchgate.netsamipubco.com DFT calculations can help explain the observed regioselectivity in substitution reactions and predict the most probable sites for chemical attack. acs.orgmdpi.comresearchgate.netsamipubco.com
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of how molecules behave over time. iucr.orgacs.orgtandfonline.comarxiv.orgacs.org For naphthalene derivatives, these simulations can be used to study their flexibility, interactions with solvents or biological molecules, and to forecast their material properties. iucr.orgacs.orgtandfonline.comarxiv.orgacs.org
Machine Learning and Artificial Intelligence (AI): The use of AI and machine learning is transforming the prediction of chemical properties and reaction outcomes. By training algorithms on extensive datasets of known reactions and molecular properties, it is possible to create models that can accurately predict the characteristics of new naphthalene derivatives and suggest the best synthetic routes.
Overcoming Challenges in Regio- and Stereoselective Synthesis and Isomer Separation
Synthesizing a specific isomer of a substituted naphthalene, like 2-Bromo-5-methoxynaphthalen-1-ol, is often challenging due to the multiple reactive sites on the naphthalene ring. nih.govresearchgate.net
Development of Novel Directing Groups: A primary strategy for controlling where a chemical reaction occurs on the naphthalene core is the use of directing groups. acs.orgnih.gov Research is concentrated on creating new, more effective, and easily removable directing groups to produce previously unattainable substitution patterns. acs.orgnih.gov
Asymmetric Catalysis: For chiral naphthalene derivatives, which are important in medicine, enantioselective synthesis is essential. This involves using chiral catalysts to favor the creation of one enantiomer over the other. The development of new and more efficient asymmetric catalysts for reactions involving naphthalenes is a key area of research.
Advanced Separation Techniques: Separating closely related isomers of substituted naphthalenes can be a difficult task. nih.gov While traditional chromatography is still widely used, newer methods like supercritical fluid chromatography (SFC) and advanced membrane separation technologies are being investigated to provide more efficient and scalable ways to purify isomers. nih.govgoogle.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-5-methoxynaphthalen-1-ol, and what factors influence reagent selection?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of methoxy-substituted naphthalenols. Key reagents include brominating agents (e.g., Br₂/FeBr₃) and methoxylation agents (e.g., CH₃O⁻). Solvent polarity and temperature critically influence regioselectivity due to the electron-donating methoxy group directing substitution to the ortho/para positions. For example, polar aprotic solvents enhance electrophilic attack at the 5-position .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?
- Methodological Answer :
- NMR : H and C NMR resolve positional isomers by distinguishing methoxy (-OCH₃) and bromine substituents. Aromatic proton splitting patterns clarify substitution patterns.
- X-ray crystallography : Determines absolute configuration and intermolecular interactions. SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry .
- IR spectroscopy : Confirms hydroxyl (-OH) and methoxy groups via O-H (3200–3600 cm⁻¹) and C-O (∼1250 cm⁻¹) stretches .
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Bromine acts as a leaving group in SN₂ reactions under basic conditions. For example, substitution with cyanide (KCN) yields cyano derivatives, while LiAlH₄ reduces the compound to amines. Solvent choice (e.g., DMF vs. THF) and temperature modulate reaction rates and by-product formation .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Computational modeling : Predicts electron density maps using DFT to identify reactive sites. Tools like PISTACHIO and REAXYS databases guide reagent selection .
- Directing group manipulation : The methoxy group directs electrophiles to the 5-position, while bromine deactivates adjacent positions. Steric effects from bulky reagents (e.g., tert-butyl groups) can override electronic effects .
Q. What strategies resolve contradictions in reported reaction outcomes for bromonaphthalenol derivatives?
- Methodological Answer :
- Systematic condition screening : Vary solvents (polar vs. nonpolar), temperatures, and catalysts to identify reproducibility thresholds.
- Analytical cross-validation : Combine HPLC, GC-MS, and H NMR to detect trace by-products. For example, oxidation with KMnO₄ may yield aldehydes or carboxylic acids depending on pH .
Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for this compound derivatives?
- Methodological Answer : Single-crystal X-ray structures (e.g., using SHELXTL) reveal bond angles and torsional strain, validating mechanistic intermediates. For instance, dihedral angles in naphthalene derivatives confirm steric hindrance effects on reaction pathways .
Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining purity?
- Methodological Answer :
- Purification techniques : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to remove halogenated by-products.
- Reaction monitoring : In situ FT-IR or Raman spectroscopy tracks intermediate formation, preventing over-oxidation or side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
